(E)-1-(furan-2-yl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one
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Overview
Description
(E)-1-(furan-2-yl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one is an organic compound that belongs to the class of enones It is characterized by the presence of a furan ring, a nitroaniline moiety, and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(furan-2-yl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with 2-methoxy-4-nitroaniline in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(furan-2-yl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of 2-methoxy-4-aminoaniline derivatives.
Substitution: Formation of various substituted enone derivatives.
Scientific Research Applications
(E)-1-(furan-2-yl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: Application in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (E)-1-(furan-2-yl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s conjugated enone system allows it to participate in various biochemical pathways, potentially leading to the modulation of biological processes. The nitroaniline moiety may also contribute to its activity by interacting with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(furan-2-yl)-3-(2-hydroxy-4-nitroanilino)prop-2-en-1-one
- (E)-1-(furan-2-yl)-3-(2-methoxy-4-chloroanilino)prop-2-en-1-one
- (E)-1-(furan-2-yl)-3-(2-methoxy-4-aminophenyl)prop-2-en-1-one
Uniqueness
(E)-1-(furan-2-yl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one is unique due to the presence of both a furan ring and a nitroaniline moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-20-14-9-10(16(18)19)4-5-11(14)15-7-6-12(17)13-3-2-8-21-13/h2-9,15H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXABJYCSNWIWGH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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